molecular formula C16H21N3O3S B2782814 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 731008-67-6

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2782814
CAS RN: 731008-67-6
M. Wt: 335.42
InChI Key: DBAGSDNZVTWIJM-UHFFFAOYSA-N
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Description

The compound “2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide” is a derivative of 2,8-Diazaspiro[4.5]decan-1-one . It has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which could potentially be used for the treatment of inflammatory bowel disease .


Molecular Structure Analysis

The molecular structure of this compound is related to its parent structure, 2,8-Diazaspiro[4.5]decan-1-one . The relationship between the molecular structure and crystal structure of similar compounds has been discussed . Crystallographic analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .

Scientific Research Applications

Pharmacology: RIPK1 Inhibition

In pharmacology, this compound has been identified as a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death implicated in various inflammatory diseases. The inhibition of RIPK1 kinase activity can block the necroptosis pathway, showing therapeutic potential in numerous human diseases. The compound has shown significant inhibitory activity with an IC50 value of 92 nM and has demonstrated a protective effect against necroptotic cell death in U937 cell models .

Biotechnology: Enzyme Modulation

In biotechnology, the compound’s ability to modulate enzymes like RIPK1 can be utilized in developing new biotechnological tools and assays. For instance, it could be used to study the necroptosis pathway in a controlled environment, aiding in the understanding of cell death mechanisms relevant to disease pathology .

Medicinal Chemistry: Drug Development

The compound’s inhibitory action on RIPK1 also positions it as a valuable lead in drug development for treating inflammatory diseases. Its structure can be further optimized to enhance its efficacy and selectivity, potentially leading to the development of new classes of anti-inflammatory drugs .

Organic Synthesis: Chemical Scaffolding

In organic synthesis, the spirocyclic scaffold of the compound provides a versatile framework that can be modified to create a variety of derivatives. These derivatives can be screened for different biological activities, expanding the repertoire of compounds available for drug discovery .

Proteomics: Protein Interaction Studies

The compound’s interaction with RIPK1 can be explored in proteomics to study protein-protein interactions and post-translational modifications. This can provide insights into the signaling pathways and molecular mechanisms underlying various cellular processes .

Chemical Biology: Pathway Analysis

In chemical biology, the compound can be used as a tool to dissect cellular pathways. By inhibiting RIPK1, researchers can study the downstream effects on the necroptosis pathway and other related signaling cascades, contributing to a better understanding of cellular responses to stress and injury .

properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-11-4-6-16(7-5-11)14(21)19(15(22)18-16)10-13(20)17-9-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAGSDNZVTWIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide

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